2-Amino-hex-4(E)-enoicacidmethylester
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Overview
Description
Preparation Methods
The synthesis of 2-Amino-hex-4(E)-enoic acid methyl ester involves several steps. One common method includes the reaction of 4-hexenoic acid with ammonia to form 2-amino-hex-4(E)-enoic acid, which is then esterified with methanol to produce the methyl ester . The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure high yield and purity .
Chemical Reactions Analysis
2-Amino-hex-4(E)-enoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form saturated amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-hex-4(E)-enoic acid methyl ester is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies involving amino acid metabolism and enzyme interactions.
Industry: It is used in the production of specialty chemicals and intermediates
Mechanism of Action
The mechanism of action of 2-Amino-hex-4(E)-enoic acid methyl ester involves its interaction with specific molecular targets. It can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. These interactions can affect cellular pathways and biological processes .
Comparison with Similar Compounds
2-Amino-hex-4(E)-enoic acid methyl ester can be compared with other similar compounds such as:
2-Amino-hexanoic acid methyl ester: This compound lacks the double bond present in 2-Amino-hex-4(E)-enoic acid methyl ester, leading to different chemical properties and reactivity.
2-Amino-hex-4(Z)-enoic acid methyl ester: This isomer has a different configuration of the double bond, which can affect its reactivity and interactions with other molecules.
The unique structure of 2-Amino-hex-4(E)-enoic acid methyl ester, particularly the presence of the (E)-double bond, contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C7H13NO2 |
---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
methyl (E)-2-aminohex-4-enoate |
InChI |
InChI=1S/C7H13NO2/c1-3-4-5-6(8)7(9)10-2/h3-4,6H,5,8H2,1-2H3/b4-3+ |
InChI Key |
KWXSKNMYRRUMDX-ONEGZZNKSA-N |
Isomeric SMILES |
C/C=C/CC(C(=O)OC)N |
Canonical SMILES |
CC=CCC(C(=O)OC)N |
Origin of Product |
United States |
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